2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide
Description
This compound is a triazolo-pyrimidinone derivative featuring a 3-chlorophenyl substituent at position 3 of the triazolo ring and an N-(2,4-dimethylphenyl)acetamide moiety at position 4. Its structure combines a nitrogen-rich bicyclic core with halogenated and alkyl-substituted aromatic groups, which are common pharmacophores in kinase inhibitors and antimicrobial agents. The acetamide side chain introduces steric bulk and may influence solubility and metabolic stability.
Properties
IUPAC Name |
2-[3-(3-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2/c1-12-6-7-16(13(2)8-12)23-17(28)10-26-11-22-19-18(20(26)29)24-25-27(19)15-5-3-4-14(21)9-15/h3-9,11H,10H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRAAPLKJKPURAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethylphenyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.
- Molecular Formula : C21H19ClN6O2
- Molecular Weight : 422.9 g/mol
- IUPAC Name : 2-[3-[(4-chlorophenyl)methyl]-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2,4-dimethylphenyl)acetamide
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the triazolo-pyrimidine core through cyclization reactions and subsequent functionalization to introduce the dimethylphenyl acetamide moiety.
Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidine compounds exhibit significant anticancer properties. For instance:
- In vitro studies have shown that related compounds inhibit cellular proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- A study reported that certain triazolo-pyrimidine derivatives demonstrated IC50 values less than 1 μM against CDK2, indicating potent inhibitory activity .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties:
- Studies have shown that structurally similar compounds exhibit broad-spectrum antibacterial activity against pathogens like Escherichia coli and Mycobacterium smegmatis, suggesting potential applications in treating infections .
- The presence of electron-withdrawing groups on the phenyl ring was found to enhance antimicrobial potency .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- It may act by inhibiting key enzymes involved in cellular processes or by modulating receptor activities. For example, some studies suggest that triazolo derivatives can inhibit the activity of dihydrofolate reductase (DHFR), although this specific compound's mechanism remains to be fully elucidated .
Case Studies
- Study on Cancer Cell Lines : In a comparative study involving various triazolo derivatives, this compound showed moderate activity against non-small cell lung cancer (NSCLC) and melanoma cell lines, with growth inhibition percentages ranging from 50% to 70% .
- Antimicrobial Efficacy : Another investigation highlighted the antimicrobial effects of related compounds against Staphylococcus aureus, showing promising results in terms of minimum inhibitory concentrations (MICs) .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazoles, including the compound , exhibit significant antimicrobial properties. The structural features of triazoles contribute to their effectiveness against a range of pathogens:
- Mechanism of Action : Triazoles disrupt the synthesis of nucleic acids in microorganisms, leading to cell death.
- Activity Spectrum : Studies have shown that triazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentrations (MICs) in the low micromolar range against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Triazole derivatives are increasingly recognized for their anticancer potential. The compound has been investigated for its ability to inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : Some studies suggest that triazoles can induce apoptosis in cancer cells by interfering with cell cycle progression.
- Targeting Specific Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival .
Anti-inflammatory Effects
The anti-inflammatory properties of triazole derivatives are another area of interest. The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Corrosion Inhibition
Triazole compounds have been explored as corrosion inhibitors due to their ability to form protective films on metal surfaces. The presence of nitrogen atoms in the triazole ring enhances the adsorption onto metal surfaces, providing effective corrosion protection.
Agrochemical Applications
Research has indicated that triazole derivatives can be utilized in agriculture as fungicides and herbicides. Their ability to disrupt fungal cell membranes makes them suitable candidates for protecting crops from fungal infections.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs include other triazolo-pyrimidinones and related bicyclic heterocycles with acetamide substituents. Below is a comparative analysis with select examples from published literature:
Detailed Analysis
Core Structure Variations: The triazolo-pyrimidinone core in the target compound differs from the thieno-pyrimidinone scaffold in by replacing sulfur with a triazole ring.
Substituent Effects: 3-Chlorophenyl vs. 7-Methyl/Phenylamino: The chlorine atom in the target compound enhances electron-withdrawing effects, possibly increasing binding affinity to hydrophobic enzyme pockets compared to the methyl and phenylamino groups in . However, this may also reduce solubility. N-(2,4-dimethylphenyl)acetamide vs. Simple Acetamide: The dimethylphenyl group introduces steric hindrance, which could limit off-target interactions but may also reduce oral bioavailability compared to less bulky analogs.
Spectroscopic and Physicochemical Properties :
- The IR spectrum of the target compound would exhibit a C=O stretch near 1,690–1,730 cm⁻¹, similar to , but with additional peaks for triazole C-N vibrations (~1,550 cm⁻¹).
- Melting points correlate with crystallinity: the chlorine and dimethylphenyl groups likely elevate the melting point (~180°C estimated) compared to the 143–145°C observed for .
Biological Activity Trends: Thieno-pyrimidinones like show anticancer activity via kinase inhibition, while triazolo-pyrimidinones with fluorophenyl substituents (e.g., COX-2 inhibitor) demonstrate target specificity. The 3-chlorophenyl group in the target compound may favor kinase or protease inhibition, though experimental validation is lacking.
Research Findings and Limitations
- Synthetic Challenges: The acetylated triazolo-pyrimidinone synthesis requires precise control to avoid ring-opening side reactions, unlike the more stable thieno-pyrimidinones in .
- Data Gaps: No direct in vitro data exists for the target compound; comparisons rely on structural extrapolation. For example, the 3-chlorophenyl group’s role in improving IC₅₀ values is well-documented in other kinase inhibitors but unverified here.
Q & A
Basic: What synthetic methodologies are established for this compound?
Answer:
The synthesis involves multi-step protocols, often starting with functionalized pyrimidine or triazole precursors. For example, analogous compounds (e.g., triazolo-pyrimidinone derivatives) are synthesized via cyclocondensation reactions under controlled conditions (e.g., ethanol, piperidine, 0–5°C for 2 hours) . Key steps include:
- Step 1: Formation of the triazolo-pyrimidinone core via cyclization.
- Step 2: Acetamide coupling using activated intermediates (e.g., chloroacetamide derivatives).
- Step 3: Purification via column chromatography or recrystallization.
For reproducibility, validate each intermediate using NMR and LC-MS before proceeding to subsequent steps.
Basic: How is structural characterization performed for this compound?
Answer:
Structural confirmation relies on:
- NMR Spectroscopy: H and C NMR to resolve aromatic protons, methyl groups, and carbonyl signals.
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated for CHClNO: 444.12 g/mol).
- X-ray Crystallography: If single crystals are obtainable, resolve 3D geometry (e.g., bond angles in the triazolo-pyrimidine core) .
- InChI Key: Use PubChem-derived identifiers (e.g., GTQQWWSFTGMJAD-UHFFFAOYSA-N) for cross-referencing .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Employ Design of Experiments (DOE) to systematically assess variables (e.g., temperature, solvent polarity, catalyst loading):
- Factorial Design: Test 2–3 levels of each parameter (e.g., 0–5°C vs. room temperature).
- Response Surface Methodology (RSM): Model interactions between variables to identify optimal conditions.
For instance, ICReDD’s hybrid computational-experimental approach reduces trial-and-error by integrating quantum chemical calculations (e.g., transition state analysis) with empirical screening . Post-optimization, validate scalability using batch reactors with real-time monitoring (e.g., in situ FTIR) .
Advanced: How should discrepancies in bioactivity data across studies be addressed?
Answer:
Contradictions in bioactivity (e.g., IC variability) may arise from:
- Assay Conditions: Differences in cell lines, pH, or incubation time.
- Compound Purity: Ensure ≥95% purity (HPLC-UV) and exclude solvent residues (e.g., DMSO).
Methodological Solutions: - Comparative Meta-Analysis: Normalize data using standardized controls (e.g., positive/negative references).
- Dose-Response Validation: Repeat assays with 8–12 concentration points to refine EC values.
- Statistical Rigor: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While no specific GHS classification exists for this compound, adopt general precautions:
- PPE: Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods during synthesis or weighing.
- First Aid: For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
Note: Consult analogous SDS (e.g., triazolo-pyridazine derivatives) for hazard extrapolation .
Advanced: How can computational modeling elucidate its mechanism of action?
Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to predict binding affinities with target proteins (e.g., kinases).
- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100–200 ns to assess stability.
- Quantum Mechanics (QM): Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity.
For example, ICReDD’s reaction path search methods combine QM with machine learning to prioritize plausible intermediates .
Advanced: What strategies enhance selectivity in functionalizing the triazolo-pyrimidine core?
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., NH in triazole) during acetamide coupling.
- Catalytic Control: Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for regioselective arylations.
- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions on electron-deficient pyrimidines.
Validate selectivity via H NMR kinetics or LC-MS tracking of side products .
Basic: What analytical techniques quantify this compound in biological matrices?
Answer:
- LC-MS/MS: Use MRM mode (e.g., m/z 444 → 327 transition) with deuterated internal standards.
- UV-Vis Spectroscopy: Quantify at λ ~270 nm (triazolo-pyrimidine absorbance).
- Sample Prep: Solid-phase extraction (C18 columns) to remove matrix interferents .
Advanced: How can stability studies inform formulation development?
Answer:
- Forced Degradation: Expose to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions.
- Kinetic Modeling: Use Arrhenius plots to predict shelf-life.
- Stabilizers: Assess excipients (e.g., cyclodextrins) for protecting labile groups (e.g., acetamide) .
Advanced: What in silico tools predict metabolic pathways?
Answer:
- CYP450 Metabolism: Predict using StarDrop or MetaSite.
- Metabolite Identification: Combine molecular networking (GNPS) with HRMS/MS fragmentation.
- Toxicity Screening: Apply Derek Nexus for structural alerts (e.g., reactive triazolo intermediates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
